molecular formula C14H21N3O2 B1424832 N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide CAS No. 1220040-43-6

N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide

Cat. No. B1424832
M. Wt: 263.34 g/mol
InChI Key: SXCWRDPCYNRPGG-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide, more commonly referred to as N-hydroxy-2-methyl-tetrahydropyranylmethylbenzenecarboximidamide (N-HMTPMBC), is a synthetic organic compound that has been studied for its potential applications in various scientific fields. N-HMTPMBC has been studied for its use in organic synthesis, as a biocatalyst, and for its potential applications in drug development.

Scientific Research Applications

Neuroprotective Agent for Ischemia-Reperfusion Damage

  • Application : KR-31543, a compound structurally related to N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide, has been studied as a neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats was investigated, revealing insights into its metabolic pathways and potential therapeutic applications for neurological damage due to ischemia (Kim et al., 2002).

Synthesis of Antimicrobial and Antifungal Compounds

  • Application : Research has been conducted on the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, demonstrating the potential of such compounds in producing antimicrobial and antifungal agents (Maehr & Leach, 1978).

Development of CCR5 Antagonists

  • Application : A practical method for synthesizing an orally active CCR5 antagonist was developed, involving a compound structurally similar to the target molecule. This research may contribute to developing therapies for conditions like HIV/AIDS (Ikemoto et al., 2005).

Anticoccidial and Antimicrobial Activity

  • Application : Studies have demonstrated the synthesis of compounds related to the target molecule with significant anticoccidial and antimicrobial activities. These findings suggest potential applications in the treatment of infections in both humans and animals (Georgiadis, 1976).

Ultrasound-Mediated Synthesis

  • Application : An environmentally friendly protocol for synthesizing derivatives of the target compound using ultrasound-mediated condensation was developed. This method offers advantages in terms of efficiency and environmental impact (Wang et al., 2011).

Metabolism in Human Liver Microsomes

  • Application : The metabolism of KR-31543, a compound related to the target molecule, was studied in human liver microsomes, providing insights into its biotransformation and potential implications for human therapy (Ji et al., 2004).

Synthesis and Characterization of Pyrazole Derivatives

  • Application : Research on the synthesis and characterization of pyrazole derivatives, structurally similar to the target compound, was conducted, revealing potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

properties

IUPAC Name

N'-hydroxy-2-[methyl(oxan-4-ylmethyl)amino]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17(10-11-6-8-19-9-7-11)13-5-3-2-4-12(13)14(15)16-18/h2-5,11,18H,6-10H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCWRDPCYNRPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1CCOCC1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Hydroxy-2-(methyl((tetrahydro-2H-pyran-4-yl)methyl)amino)benzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-Hydroxy-2-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenecarboximidamide

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